molecular formula C20H22N2O2 B12216297 Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate

Cat. No.: B12216297
M. Wt: 322.4 g/mol
InChI Key: LIESBYIBNZPNCR-UHFFFAOYSA-N
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Description

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a pyridine ring fused to an indole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is unique due to its specific structural features, including the pyridine ring fused to the indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoate

InChI

InChI=1S/C20H22N2O2/c1-13-11-14(2)19-15(7-6-9-18(23)24-3)20(22-17(19)12-13)16-8-4-5-10-21-16/h4-5,8,10-12,22H,6-7,9H2,1-3H3

InChI Key

LIESBYIBNZPNCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)OC)C3=CC=CC=N3)C

Origin of Product

United States

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